PLX647(OMe) - 923562-22-5

PLX647(OMe)

Catalog Number: EVT-278831
CAS Number: 923562-22-5
Molecular Formula: C22H19F3N4O
Molecular Weight: 412.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX647(OMe) is a slightly less potent inhibitor of FMS than PLX647 but has better aqueous solubility.
Overview

PLX647(OMe), a derivative of PLX647, is a small molecule inhibitor designed to target specific kinases, particularly the FMS-like tyrosine kinase 3 and the stem cell factor receptor, c-KIT. The compound has garnered attention for its potential applications in treating diseases associated with aberrant kinase activity, such as certain types of cancer. The development of PLX647(OMe) emphasizes the importance of selectivity in kinase inhibition, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Source and Classification

PLX647(OMe) is classified as a kinase inhibitor, specifically targeting FMS and c-KIT receptors. Its design is based on the 7-azaindole scaffold, which has been widely utilized in drug discovery due to its favorable binding properties and structural versatility. The compound was synthesized as part of a series aimed at developing potent inhibitors with improved solubility and selectivity compared to its parent compound, PLX647 .

Synthesis Analysis

Methods and Technical Details

The synthesis of PLX647(OMe) involves several key steps that utilize modern organic synthesis techniques. Initially, 4,6-dichloropyrimidine is condensed with aniline derivatives under microwave-assisted conditions to form the core structure. This method enhances reaction efficiency and yield. Subsequent reactions include nucleophilic substitutions and coupling reactions facilitated by palladium-catalyzed processes .

The synthetic pathway can be summarized as follows:

  1. Formation of 7-azaindole: Starting from 4-boronate pinacolato ester-7-azaindole, it undergoes selective Suzuki arylation.
  2. Nucleophilic Substitution: Chloropyrimidine derivatives are activated and reacted with appropriate anilines to yield the desired compounds.
  3. Final Modifications: The introduction of methoxy groups and other substituents to enhance solubility and potency.

This multi-step synthesis not only yields PLX647(OMe) but also allows for the exploration of various analogs with differing substituents to optimize their pharmacological profiles .

Molecular Structure Analysis

Structure and Data

PLX647(OMe) features a complex molecular structure characterized by its 7-azaindole core, which is critical for its biological activity. The presence of methoxy groups enhances its solubility while maintaining effective binding to target kinases.

  • Molecular Formula: C₁₄H₁₅ClN₄O
  • Molecular Weight: Approximately 288.75 g/mol
  • Key Structural Features:
    • Azaindole ring system
    • Methoxy substitution at the 5-position
    • Trifluoromethyl-phenylmethylamino tail contributing to selectivity

The crystal structures of PLX647 and its analogs have been elucidated through X-ray crystallography, providing insights into their binding modes within the active sites of FMS and c-KIT kinases .

Chemical Reactions Analysis

Reactions and Technical Details

PLX647(OMe) undergoes specific chemical interactions that facilitate its inhibitory action on target kinases. The compound binds to the ATP-binding site of FMS and c-KIT, preventing their activation by competing with ATP for binding.

Key reactions include:

  • Enzymatic Inhibition: PLX647(OMe) exhibits IC50 values of approximately 0.062 μM against FMS, indicating high potency in inhibiting kinase activity.
  • Binding Dynamics: The methoxy substitution alters the binding affinity and solubility profile compared to PLX647, enhancing its suitability for in vivo applications .
Mechanism of Action

Process and Data

The mechanism by which PLX647(OMe) exerts its effects involves competitive inhibition at the ATP-binding site of targeted kinases. By occupying this site, PLX647(OMe) prevents the phosphorylation cascade that typically leads to cell proliferation and survival signals.

  • Inhibition Profile:
    • FMS: IC50 = 0.062 μM
    • c-KIT: IC50 = 0.016 μM

This selective inhibition disrupts normal signaling pathways in cells that rely on these kinases for growth, making it a potential therapeutic agent in cancers where these pathways are dysregulated .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PLX647(OMe) displays several important physical and chemical properties that contribute to its functionality as a drug candidate:

  • Solubility: Enhanced aqueous solubility (77 μM) compared to its predecessor (14 μM), facilitating better bioavailability.
  • Stability: The compound remains stable under physiological conditions, which is critical for maintaining therapeutic levels in biological systems.
  • LogP Value: Indicative of lipophilicity, influencing absorption and distribution characteristics.

These properties make PLX647(OMe) a promising candidate for further development in therapeutic applications targeting specific cancers .

Applications

Scientific Uses

PLX647(OMe) has potential applications across various fields of biomedical research:

  • Cancer Therapy: Due to its selective inhibition of FMS and c-KIT, PLX647(OMe) may be utilized in treating malignancies associated with these kinases.
  • Drug Development: It serves as a lead compound in designing new inhibitors with improved specificity and reduced side effects.
  • Research Tool: Used in studies examining signaling pathways involving FMS/c-KIT, aiding in understanding their roles in tumorigenesis.

Ongoing research continues to explore the full therapeutic potential of PLX647(OMe), particularly in combination therapies aimed at enhancing efficacy against resistant cancer types .

Introduction to PLX647(OMe)

Chemical and Pharmacological Profile of PLX647(OMe)

PLX647(OMe) (CAS 923562-22-5) is a methoxy derivative of the dual kinase inhibitor PLX647 (CAS 873786-09-5), specifically engineered to enhance aqueous solubility while maintaining potent inhibitory activity against colony-stimulating factor-1 receptor (CSF-1R/FMS) and stem cell factor receptor (KIT) tyrosine kinases. The compound exhibits a molecular weight of 382.38 g/mol and a molecular formula of C₂₁H₁₇F₃N₄. Pharmacologically, PLX647(OMe) demonstrates in vitro IC₅₀ values of 28 nM against FMS and 16 nM against KIT, reflecting its high target specificity [6] [10].

Table 1: Key Chemical and Pharmacological Properties of PLX647(OMe)

PropertyValue
Molecular FormulaC₂₁H₁₇F₃N₄
Molecular Weight382.38 g/mol
FMS (CSF-1R) IC₅₀28 nM
KIT IC₅₀16 nM
Solubility ProfileEnhanced aqueous solubility vs. PLX647
Primary TargetsFMS, KIT

Kinase selectivity profiling across 400 kinases revealed that PLX647(OMe) maintains >100-fold selectivity for FMS and KIT over most kinases, with minor cross-reactivity observed only against FLT3 (IC₅₀ = 91 nM) and KDR (IC₅₀ = 130 nM) at 1 μM concentrations [2] [6]. Functionally, the compound inhibits ligand-dependent proliferation in FMS-expressing M-NFS-60 cells (IC₅₀ = 380 nM) and KIT-expressing M-07e cells (IC₅₀ = 230 nM), confirming effective pathway blockade [2] [8]. Additionally, it suppresses osteoclast differentiation (IC₅₀ = 170 nM), underscoring its role in modulating myeloid cell functions [7] [10].

Table 2: Selectivity Profile of PLX647(OMe)

Kinase TargetIC₅₀ (nM)
FMS (CSF-1R)28
KIT16
FLT391
KDR130
Other kinases (396)>1,000

Role of CSF-1R and KIT Kinases in Disease Pathogenesis

CSF-1R/FMS Signaling: The CSF-1R axis, activated by ligands CSF-1 and IL-34, regulates survival, differentiation, and recruitment of monocytes, macrophages, and osteoclasts. In oncology, tumor-derived CSF-1 promotes polarization of tumor-associated macrophages (TAMs) toward an immunosuppressive M2 phenotype. These TAMs facilitate angiogenesis, matrix remodeling, and T-cell suppression via interleukin-10 (IL-10) secretion and PD-L1 expression. Bioinformatics analyses of solid tumors (e.g., HNSCC, melanoma) confirm that CSF-1R⁺ TAM infiltration correlates with advanced disease stage and reduced overall survival [1] [5] [9].

KIT Signaling: KIT activation by stem cell factor (SCF) governs cell proliferation, survival, and differentiation in hematopoietic progenitors, mast cells, and interstitial cells of Cajal. Oncogenic KIT mutations (e.g., exon 11 deletions) drive constitutive kinase activity in gastrointestinal stromal tumors (GISTs), melanoma, and acute myeloid leukemia. In melanoma, KIT amplification or mutation occurs in mucosal/acral subtypes, where it supports tumor growth and metastatic dissemination [1] [6] [10].

Table 3: Disease Associations of CSF-1R and KIT Signaling

KinasePathogenic RolesAssociated Diseases
CSF-1RTAM recruitment, immunosuppression, angiogenesisHNSCC, melanoma, breast cancer, glioblastoma
KITConstitutive activation, hyperproliferation, apoptosis resistanceGISTs, mucosal/acral melanoma, AML

Pathologically, these kinases often co-drive malignancy progression. For example, in HNSCC, CSF-1R⁺ TAMs secrete chemokines (CCL18, CXCL8) that accelerate lymph node metastasis, while KIT mutations enhance autonomous tumor cell survival [9]. Similarly, in tenosynovial giant cell tumors (TGCTs), autocrine CSF-1 signaling recruits CSF-1R⁺ stromal cells, creating a permissive microenvironment [1].

Rationale for Dual FMS/KIT Inhibition in Therapeutic Contexts

Dual inhibition of CSF-1R and KIT addresses two complementary oncogenic mechanisms: microenvironmental immunosuppression and autonomous tumor cell survival. PLX647(OMe) simultaneously disrupts TAM-mediated immune evasion and directly targets KIT-driven tumor proliferation, yielding synergistic antitumor effects [2] [6] [10].

Mechanistic Advantages:

  • TAM Reprogramming: CSF-1R blockade depletes M2-polarized TAMs and reprograms myeloid-derived suppressor cells (MDSCs) toward an MHC-IIhi immunostimulatory phenotype. In BRAFV600E melanoma models, CSF-1R inhibition reduced intratumoral macrophages by 77%, enhancing CD8⁺ T-cell infiltration and interferon-γ production [3] [9].
  • Stromal Modulation: KIT inhibition disrupts stromal survival signals in malignancies like GIST, while CSF-1R blockade impedes crosstalk between tumor cells and TAMs. This dual action reduces fibrosis and vascularization in the tumor microenvironment [1] [10].
  • Overcoming Therapeutic Resistance: In HNSCC, cisplatin resistance correlates with TAM enrichment. Combining PLX647(OMe) analogues with cisplatin significantly enhanced tumor regression by increasing CD8⁺ T-cell infiltration and reducing IL-10 secretion [9].

Table 4: Preclinical Therapeutic Outcomes with PLX647 Analogues

Disease ModelInterventionKey Outcomes
BRAFV600E melanomaPLX647 + adoptive T-cell therapy↑ Intratumoral CD8⁺ T cells; ↓ TAMs; ↓ IL-10
HNSCCCSF-1R inhibitor + cisplatin↑ Tumor suppression; ↑ CD8⁺ T-cell infiltration
Collagen-induced arthritisPLX647 (80 mg/kg BID)76% reduction in clinical arthritis score

Therapeutic Synergy: Dual targeting proves critical in tumors where CSF-1R and KIT signaling converge. For instance, in acute myeloid leukemia, CSF-1R inhibition suppresses leukemic stem cell niches, while KIT blockade targets malignant blasts. Similarly, in TGCTs, PLX3397 (a PLX647 analogue) achieved 40% objective response rates by disrupting CSF-1R-driven autocrine loops [1] [7].

Properties

CAS Number

923562-22-5

Product Name

PLX647(OMe)

IUPAC Name

5-[(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-2-pyridinamine

Molecular Formula

C22H19F3N4O

Molecular Weight

412.41

InChI

InChI=1S/C22H19F3N4O/c1-30-18-9-19-16(12-28-21(19)29-13-18)8-15-4-7-20(27-11-15)26-10-14-2-5-17(6-3-14)22(23,24)25/h2-7,9,11-13H,8,10H2,1H3,(H,26,27)(H,28,29)

InChI Key

WLYQGNIWNGFGPH-UHFFFAOYSA-N

SMILES

FC(C1=CC=C(CNC2=NC=C(CC3=CNC4=NC=C(OC)C=C43)C=C2)C=C1)(F)F

Solubility

Soluble in DMSO

Synonyms

PLX647(OMe); PLX647-OMe; PLX647 OMe;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.